3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride
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Overview
Description
3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound with the molecular formula C13H14ClNO. It is a white to off-white crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-[1,1’-biphenyl]-4-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 3-methoxy-[1,1’-biphenyl], undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-methoxy-[1,1’-biphenyl]-4-nitro.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Hydrochloride Formation: The resulting 3-methoxy-[1,1’-biphenyl]-4-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and amine groups can direct incoming electrophiles to specific positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated biphenyl derivatives.
Scientific Research Applications
3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-methoxy-[1,1’-biphenyl]-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
3-Methoxy-[1,1’-biphenyl]-4-nitro: A precursor in the synthesis of 3-methoxy-[1,1’-biphenyl]-4-amine hydrochloride.
4-Methoxy-[1,1’-biphenyl]-3-amine: A positional isomer with different chemical properties and reactivity.
3-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Another derivative with distinct applications in organic synthesis.
Uniqueness: 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and amine groups allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
63040-31-3 |
---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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